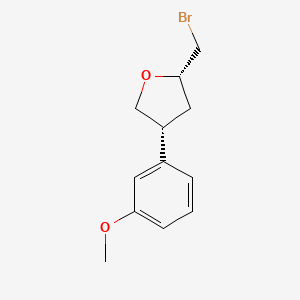![molecular formula C8H11N3O2 B13200441 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that features a triazole ring and an oxolane (tetrahydrofuran) ring
Méthodes De Préparation
The synthesis of 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the use of “click chemistry,” a method known for its efficiency and selectivity. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The oxolane ring can be introduced through subsequent reactions involving tetrahydrofuran derivatives .
Analyse Des Réactions Chimiques
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, making this compound a versatile tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with other triazole-containing compounds, such as:
1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-ylmethanamine: Similar structure but with an amine group instead of a ketone.
1-(Indolizin-3-yl)ethan-1-one: Contains an indolizine ring instead of an oxolane ring.
1-(Oxolan-3-yl)ethan-1-one: Lacks the triazole ring, making it less versatile in biological applications.
These comparisons highlight the unique features of this compound, particularly its combination of the triazole and oxolane rings, which contribute to its diverse applications and reactivity.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-[1-(oxolan-3-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C8H11N3O2/c1-6(12)8-4-11(10-9-8)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3 |
Clé InChI |
PSTVVAHLWYYIQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=N1)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


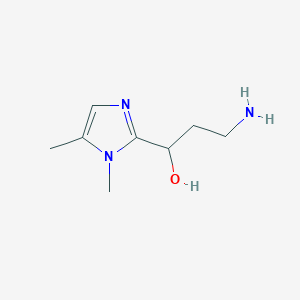
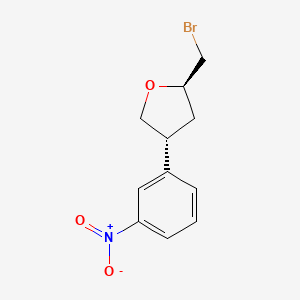
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
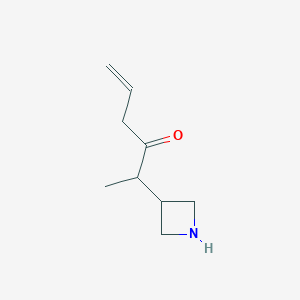
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
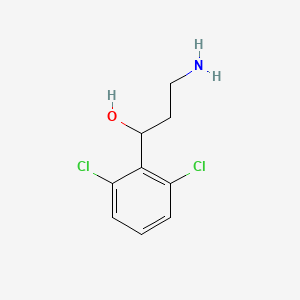
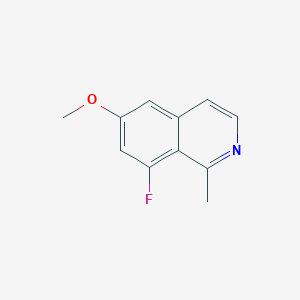
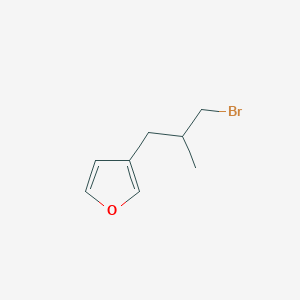
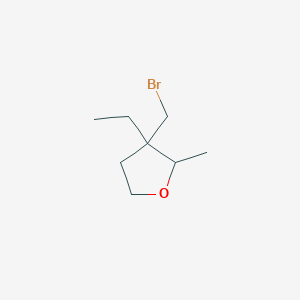
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
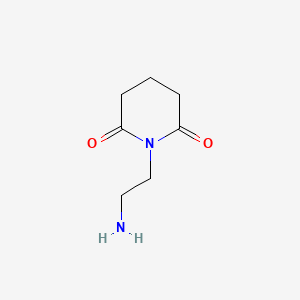
![tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
